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Compound of Interest

Compound Name:
8-Azaspiro[4.5]decan-2-ylmethyl

acetate

CAS No.: 2007921-09-5

Cat. No.: B2373871

Get Quote

Executive Summary & Identification
8-Azaspiro[4.5]decan-2-ylmethyl acetate is a spirocyclic piperidine derivative characterized

by a spiro[cyclopentane-1,4'-piperidine] core.[1] This scaffold is a critical structural motif in

medicinal chemistry, employed to restrict the conformational flexibility of ligands targeting G-

protein coupled receptors (GPCRs), particularly opioid, chemokine (CCR5), and free fatty acid

(GPR120) receptors.

The compound serves as a versatile intermediate, offering a pre-functionalized "handle" (the

acetoxymethyl group) at the C2 position of the cyclopentane ring, allowing for further

diversification or direct incorporation into pharmacophores.
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Property Specification

CAS Registry Number 2007921-09-5

Chemical Name 8-Azaspiro[4.5]decan-2-ylmethyl acetate

Synonyms

(8-Azaspiro[4.5]decan-2-yl)methyl acetate;

Acetic acid (8-azaspiro[4.5]decan-2-yl)methyl

ester

Molecular Formula C₁₂H₂₁NO₂

Molecular Weight 211.30 g/mol

Core Scaffold Spiro[cyclopentane-1,4'-piperidine]

Key Functional Groups Secondary Amine (Piperidine N), Ester (Acetate)

SMILES CC(=O)OCC1CCC2(C1)CCNCC2

Structural Analysis & Pharmacophore Utility
The 8-azaspiro[4.5]decane system creates a rigid geometric constraint.[1] Unlike flexible linear

alkyl chains, the spiro-fusion forces the substituents on the piperidine and cyclopentane rings

into specific vector orientations.

Gem-Disubstituent Effect: The spiro carbon (C5) mimics a gem-dimethyl group, reducing the

entropic penalty of binding to a protein target.[1]

Vector Positioning: The C2-substitution on the cyclopentane ring projects the acetoxymethyl

group away from the piperidine nitrogen, allowing for "bivalent" ligand design where the

amine binds an orthosteric site (e.g., Asp residue in GPCRs) and the acetate arm interacts

with accessory hydrophobic pockets.

Stereochemistry: The C2 position is a chiral center.[1] While the CAS 2007921-09-5 typically

refers to the racemate in bulk building blocks, enantioselective synthesis or chiral resolution

is often required for clinical candidates to isolate the bioactive (R) or (S) isomer.[1]
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The synthesis of 8-azaspiro[4.5]decan-2-ylmethyl acetate generally proceeds through the

construction of the spiro-ring system followed by functional group manipulation.[1] The most

robust pathway utilizes N-protected 4-piperidone as the starting material.[1]

Pathway: The Diester Cyclization Route[1]
This protocol ensures the formation of the C2-carboxylate intermediate, which is then reduced

and acetylated.[1]

Step 1: Knoevenagel Condensation & Cyclization[1]

Reagents: N-Benzyl-4-piperidone, Ethyl cyanoacetate, Ammonia/Ammonium acetate.[1]

Mechanism: Condensation forms an unsaturated intermediate which undergoes Michael

addition and cyclization to form the spiro-glutarimide or related diester precursors.[1]

Alternative (Modern): Alkylation of N-protected 4-piperidone enamine with methyl 2-

(bromomethyl)acrylate or similar electrophiles to close the 5-membered ring.[1]

Step 2: Decarboxylation & Esterification

Hydrolysis and decarboxylation yield the 8-azaspiro[4.5]decane-2-carboxylic acid.[1]

Fischer esterification converts this to the methyl ester for easier handling.

Step 3: Reduction

Reagent: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄.

Reaction: The ester at C2 is reduced to the primary alcohol: (8-azaspiro[4.5]decan-2-

yl)methanol.[1]

Step 4: Selective Acetylation

Reagents: Acetic anhydride (

), Pyridine, DMAP (cat.).

Condition: 0°C to RT in DCM.
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Outcome: Selective acetylation of the primary alcohol over the secondary amine (if N-

protected).[1] If the amine is free, N-protection (e.g., Boc) is required prior to this step,

followed by deprotection.

Synthesis Workflow Diagram

Reaction Phase

N-Boc-4-Piperidone

Spiro-Cyclization
(e.g., via alkylation)

 + Dielectrophile

8-Boc-8-azaspiro[4.5]decane-
2-carboxylic acid

 Hydrolysis/Workup

Reduction (LiAlH4/LiBH4)
-> 2-Methanol derivative

 Reduction

Acetylation (Ac2O/Pyridine)
-> 2-Acetoxymethyl

 Esterification

Deprotection (TFA/HCl)
-> 8-Azaspiro[4.5]decan-2-ylmethyl acetate

 N-Boc Removal

Click to download full resolution via product page

Caption: Logical synthetic pathway from commercially available piperidone to the target

acetate.
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Applications in Drug Discovery
The 2007921-09-5 building block is specifically cited in the development of modulators for

several high-value therapeutic targets.

A. GPR120 Agonists (Metabolic Disease)
Researchers utilize the spiro-piperidine core to develop agonists for GPR120 (FFAR4), a target

for type 2 diabetes and obesity. The spiro linkage provides the necessary lipophilicity and

shape complementarity to the receptor's orthosteric site, improving potency over flexible

analogs.

Mechanism:[1][2][3] The amine interacts with Asp residues, while the C2-tail (derived from

the acetate) extends into the hydrophobic pocket.

B. Opioid & Nociceptin Ligands
The 8-azaspiro[4.5]decane scaffold is a structural isostere of the classical 4-phenylpiperidine

pharmacophore found in opioids (e.g., Fentanyl, Pethidine).

Advantage: The spiro-cycle restricts the piperidine ring chair conformation, potentially

enhancing selectivity for

(Mu) or NOP (Nociceptin) receptors and reducing off-target side effects.[1]

C. Kinase Inhibitors (p38 MAPK)
Patent literature links the 8-azaspiro[4.5]decane-2-carboxylic acid derivatives to p38 Mitogen-

Activated Protein Kinase inhibitors.[1] These compounds are investigated for anti-inflammatory

applications, where the spiro-system acts as a rigid linker positioning the inhibitor headgroup.

[1]

Analytical Characterization
To validate the identity of CAS 2007921-09-5, the following spectral data is expected:

NMR (400 MHz,

):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.acmec.com.cn/cas/76-01-7/
https://www.acmec.com.cn/cas/35725-30-5/
https://patents.google.com/patent/WO2014059232A2/en
https://www.acmec.com.cn/cas/76-01-7/
https://www.acmec.com.cn/cas/76-01-7/
https://www.acmec.com.cn/cas/76-01-7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2373871?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.05 (s, 3H,

) – Acetate singlet.

3.90–4.10 (d/m, 2H,

-OAc) – Methylene protons next to ester.

2.70–3.00 (m, 4H) – Piperidine

-protons (shifted if salt).

1.20–1.80 (m, multiplet) – Spiro-ring methylene envelope.[1]

Mass Spectrometry (ESI+):

Parent Ion

Da.

Appearance: Typically a viscous oil (free base) or white solid (HCl/TFA salt).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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